molecular formula C13H18F2Si B12602270 (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane CAS No. 918446-90-9

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane

Cat. No.: B12602270
CAS No.: 918446-90-9
M. Wt: 240.36 g/mol
InChI Key: VUIROARUQYKDHU-UHFFFAOYSA-N
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Description

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is a chemical compound that features a unique combination of a butan-2-yl group and a 2,3-dihydro-1H-inden-5-yl group attached to a difluorosilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a suitable indene derivative with a butan-2-yl silane precursor under controlled conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the difluorosilane group to other silicon-containing functionalities.

    Substitution: The difluorosilane group can be substituted with other nucleophiles, leading to the formation of new silicon-based compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.

Scientific Research Applications

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for silicon-containing pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its interaction with various molecular targets and pathways. The difluorosilane group can participate in silicon-based chemistry, forming stable bonds with other elements. This stability is crucial for its applications in materials science and organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane: Unique due to the presence of both butan-2-yl and 2,3-dihydro-1H-inden-5-yl groups.

    (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)ethylamine: Similar structure but with an amine group instead of difluorosilane.

    1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one: Contains an indanyl group and a pyrrolidinyl group, used in different applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918446-90-9

Molecular Formula

C13H18F2Si

Molecular Weight

240.36 g/mol

IUPAC Name

butan-2-yl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane

InChI

InChI=1S/C13H18F2Si/c1-3-10(2)16(14,15)13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3

InChI Key

VUIROARUQYKDHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F

Origin of Product

United States

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